Desisopropyl ethyl torsemide

Descripción

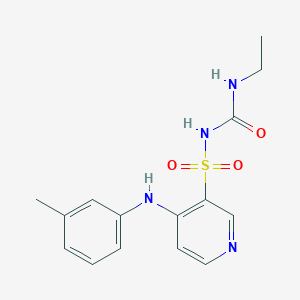

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-3-17-15(20)19-23(21,22)14-10-16-8-7-13(14)18-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3,(H,16,18)(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXQRKMODMEHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58155-35-4 | |

| Record name | Desisopropyl ethyl torsemide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058155354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58155-35-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESISOPROPYL ETHYL TORSEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H04AS39A3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for Characterization and Quantification of Desisopropyl Ethyl Torsemide

Development and Optimization of Chromatographic Techniques for Separation and Detection

Chromatographic techniques are fundamental in the separation of desisopropyl ethyl torsemide (B1682434) from torsemide and other related impurities. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant methods utilized for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Desisopropyl Ethyl Torsemide

The development of a robust HPLC method is crucial for the accurate quantification of this compound. Stability-indicating HPLC methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and impurities, including this compound. rjpbcs.com The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve the desired separation.

Several reversed-phase HPLC methods have been developed for the analysis of torsemide and its related compounds. jpsbr.orgoaji.net These methods typically employ C18 columns with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. rjpbcs.comjpsbr.org The pH of the aqueous buffer is a key parameter that influences the retention and selectivity of the separation. oaji.net UV detection is commonly used for quantification, with the wavelength selected based on the absorption maxima of the compounds of interest. rjpbcs.comoaji.net

Interactive Data Table: HPLC Methods for the Analysis of Torsemide and Related Compounds

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |

| Ace5-C18 (250×4.6mm) | Acetonitrile: Water (60:40 v/v) | 1.0 | 270 |

| Zorbax C18 (250x4.6mm), 5µm | Phosphate buffer (pH 3.5): Methanol (50:50 v/v) | 1.3 | 288 |

| X Terra C8 (4.6 x 150 mm, 3.5 µm) | Phosphate buffer (pH 3.5): Acetonitrile (40:60% v/v) | 0.8 | 288 |

| µBondapak C18 | Acetonitrile:Phosphate Buffer 0.05M (pH 2.4) (70:30) | Not Specified | Not Specified |

| Inertsil ODS-3 µm C18, 150 mm × 4.6 mm | Methanol: Acetonitrile: Water (5:3:2 v/v/v) | 0.2 | Not Specified |

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. jpsbr.org This includes the evaluation of parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). rjpbcs.com For instance, one method demonstrated linearity for torsemide over a concentration range of 0.5-30 µg/mL with a correlation coefficient (r²) of 0.996. rjpbcs.com The accuracy, assessed through recovery studies, was found to be 99.9% on average. rjpbcs.com

Ultra-Performance Liquid Chromatography (UPLC) Methodologies for Enhanced Resolution and Speed

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particles to achieve higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. The principles of UPLC are particularly advantageous for the analysis of complex mixtures containing multiple impurities, such as those found in torsemide drug products.

While specific UPLC methodologies focusing solely on this compound are not extensively detailed in the available literature, the application of UPLC for the determination of torsemide and its impurities has been reported. bg.ac.rs These methods leverage the benefits of UPLC to achieve rapid and efficient separation of related substances, thereby improving throughput in quality control laboratories. The enhanced resolution offered by UPLC is critical for separating structurally similar impurities from the main component and from each other.

Coupled Spectrometric Approaches for Structural Elucidation and Trace Analysis

The coupling of liquid chromatography with spectrometric techniques provides a powerful tool for the definitive identification and sensitive quantification of impurities like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the identification and quantification of pharmaceutical impurities. bg.ac.rs It combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. In the context of this compound, LC-MS is used to confirm its presence and to determine its mass, which aids in its structural elucidation. researchgate.net

A sensitive and selective high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) method has been developed for the determination of torsemide in human plasma. nih.gov Such methods can be adapted for the analysis of related compounds. The mass spectrum of an impurity identified as 1-ethyl-3-{[4-[(3-methylphenyl)amino] pyridine-3-yl]sulphonyl}urea, which is another name for this compound, has been reported. researchgate.net This provides crucial information for its unequivocal identification in the presence of other components.

Interactive Data Table: LC-MS Parameters for Torsemide Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Polarity | Negative |

| m/z for Torsemide | 347.00 |

| Internal Standard | Tolbutamide |

| m/z for Internal Standard | 269.00 |

The high sensitivity of LC-MS allows for the detection and quantification of impurities at very low levels, which is essential for ensuring that they are within the acceptable limits specified by regulatory authorities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is the most definitive method for the structural elucidation of organic compounds, including pharmaceutical impurities. While the available literature does not provide specific NMR data for this compound, the principles of NMR would be applied for its unequivocal structural confirmation.

For structural confirmation, a pure sample of this compound would be isolated and subjected to one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. The resulting spectra would provide information on the number and types of protons and carbons, their chemical environments, and their connectivity within the molecule. This detailed structural information would definitively confirm the identity of this compound.

Application of Chemometric and Design of Experiments (DoE) Principles in Analytical Method Development for this compound

The development of robust and reliable analytical methods can be a complex and time-consuming process. Chemometrics and Design of Experiments (DoE) are powerful statistical tools that can be employed to streamline and optimize analytical method development. researchgate.netresearchgate.net

The application of a Quality by Design (QbD) approach, which incorporates DoE, has been reported for the development of an HPLC method for the simultaneous determination of torsemide, spironolactone, and their degradation impurities. jpsbr.orgresearchgate.net In this approach, a central composite design can be used to study the effects of independent variables, such as mobile phase composition and flow rate, on the responses, such as resolution and retention time. researchgate.net This allows for a systematic and efficient optimization of the chromatographic conditions to achieve the desired separation of torsemide and its impurities, including this compound. By understanding the method's design space, a more robust and reliable analytical procedure can be established. researchgate.net

Fractional Factorial and Full Factorial Design for Method Optimization

The optimization of chromatographic methods for the simultaneous determination of torsemide and its impurities, including this compound, has been systematically approached using experimental designs. oup.comresearchgate.net Method development often begins with screening designs to identify the most influential factors on the separation, followed by optimization designs to determine the ideal operating conditions.

Fractional Factorial Design (FFD) is a powerful screening tool used in the initial stages of method development to efficiently identify the critical method parameters (factors) that have the most significant impact on the desired outcomes (responses). By studying a fraction of the total number of experimental runs required for a full factorial design, FFD allows for a rapid and resource-efficient evaluation of multiple factors. oup.comresearchgate.net

For the analysis of this compound and other related substances, a fractional factorial design was employed to screen for critical parameters affecting the chromatographic separation. The factors investigated typically include mobile phase composition (e.g., percentage of organic solvent, pH of the aqueous phase) and instrumental parameters (e.g., column temperature, flow rate). The responses monitored are critical quality attributes of the separation, such as the resolution between adjacent peaks and the retention time of the analytes.

A Pareto chart, derived from the FFD results, visually represents the magnitude and importance of the effects of each factor on a specific response, such as the retention factor of this compound. scispace.com This allows researchers to focus on the most influential variables for further optimization.

Following the screening phase, a Full Factorial Design is often implemented to investigate the significant factors and their interactions in greater detail. This approach examines all possible combinations of the selected factors at different levels. oup.comresearchgate.net For instance, a 3-factor full factorial design might be used to optimize the percentage of acetonitrile in the mobile phase, the pH of the buffer, and the column temperature to achieve optimal resolution and peak shape for this compound.

The data generated from these experimental designs are used to create mathematical models that describe the relationship between the factors and responses, ultimately defining a "design space" where the method is known to perform reliably.

Table 1: Example of Factors and Responses in a Factorial Design for Method Optimization This table is a representative example based on typical experimental design parameters for chromatographic method development.

| Category | Parameter | Description |

|---|---|---|

| Factors (Independent Variables) | Mobile Phase pH | Investigated at different levels (e.g., 2.5, 3.0, 3.5) to assess its impact on analyte retention and selectivity. |

| Acetonitrile Content (%) | Varied to control the elution strength of the mobile phase and influence retention times. | |

| Column Temperature (°C) | Studied at various levels (e.g., 25°C, 30°C, 35°C) to evaluate its effect on separation efficiency and analysis time. | |

| Responses (Dependent Variables) | Resolution (Rs) | The degree of separation between the this compound peak and adjacent peaks. |

| Retention Factor (k) | A measure of the time the analyte resides in the stationary phase relative to the time it resides in the mobile phase. |

Robustness and Transferability of Developed Analytical Methods

Robustness is a key performance characteristic of an analytical method, demonstrating its reliability during normal use. It is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. akjournals.com Robustness testing is a critical part of method validation and is often investigated using experimental designs similar to those in method optimization. nih.gov

For the analytical method developed for this compound, robustness would be assessed by intentionally varying parameters such as:

pH of the mobile phase buffer (e.g., ± 0.2 units)

Percentage of organic solvent in the mobile phase (e.g., ± 2%)

Column temperature (e.g., ± 5 °C)

Flow rate (e.g., ± 0.1 mL/min)

Wavelength of UV detection (e.g., ± 2 nm)

The method is considered robust if the system suitability criteria (e.g., resolution, peak asymmetry, theoretical plates) and the quantitative results for this compound remain within acceptable limits despite these variations. The successful application of a Quality by Design approach, including the use of factorial designs during development, helps ensure the method's inherent robustness. researchgate.net

Table 2: Robustness Testing Parameters and Acceptance Criteria This table presents a typical framework for a robustness study.

| Parameter Varied | Variation | Acceptance Criteria for System Suitability |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | Resolution between critical pairs > 2.0; Tailing factor < 1.5 |

| Mobile Phase pH | ± 0.2 | Resolution between critical pairs > 2.0; Tailing factor < 1.5 |

| Column Temperature | ± 5 °C | Resolution between critical pairs > 2.0; Tailing factor < 1.5 |

| Acetonitrile Content | ± 2% absolute | Resolution between critical pairs > 2.0; Tailing factor < 1.5 |

Transferability of an analytical method refers to the process of demonstrating that a method, having been developed and validated in one laboratory (the originating lab), can provide comparable results when performed by other analysts in other laboratories (the receiving labs). This is crucial for methods intended for use in different quality control sites.

The transfer process involves a formal protocol that outlines the scope, procedure, and acceptance criteria. Key to successful method transfer is a well-documented and robust method. The robustness data generated during validation provides confidence that the method can withstand the minor variations in instrument performance, environmental conditions, and reagent preparation that are likely to occur between different laboratories. A method that has been systematically optimized using factorial designs, leading to the identification of a stable operating region (design space), is inherently more transferable.

Elucidation of Formation Pathways and Degradation Kinetics of Desisopropyl Ethyl Torsemide

Investigation of Synthetic Routes and Side Reactions Leading to Desisopropyl Ethyl Torsemide (B1682434) Formation

Desisopropyl ethyl torsemide, also known as Torsemide Impurity C or Torsemide Related Compound C, is primarily formed as a byproduct during the synthesis of torsemide. Research has indicated that this impurity is not a degradation product but rather arises from a side reaction involving the starting materials or intermediates used in the manufacturing process.

The principal synthetic route for torsemide involves the reaction of 4-(3-methylphenylamino)-3-pyridinesulfonamide with an appropriate isocyanate. The formation of this compound occurs as a parallel reaction during this step. Specifically, if ethyl isocyanate is present as a reagent or an impurity, it can react with 4-(3-methylphenylamino)-3-pyridinesulfonamide to yield N-((ethylamino)carbonyl)-4-((3-methylphenyl)amino)-3-pyridinesulfonamide, which is this compound.

This side reaction is influenced by the purity of the reactants and the control of the reaction conditions. The presence of ethyl isocyanate as a contaminant in the isopropyl isocyanate starting material is a direct pathway to the formation of this impurity. Therefore, stringent control over the quality of raw materials is essential to minimize the formation of this compound.

The reaction can be summarized as follows:

Main Reaction (Synthesis of Torsemide): 4-(3-methylphenylamino)-3-pyridinesulfonamide + Isopropyl isocyanate → Torsemide

Side Reaction (Formation of this compound): 4-(3-methylphenylamino)-3-pyridinesulfonamide + Ethyl isocyanate → this compound

Control of this side reaction is a key aspect of the chemical process development for torsemide to ensure the final active pharmaceutical ingredient meets the required purity specifications.

Identification of Degradation Products of Torsemide Resulting in this compound

Extensive forced degradation studies have been conducted on torsemide to identify its potential degradation products and to establish its intrinsic stability. These studies have subjected torsemide to a variety of stress conditions, including acidic, basic, and neutral hydrolysis, oxidation, heat, and photolysis.

Based on the available scientific literature, This compound has not been identified as a degradation product of torsemide under any of the tested stress conditions. The primary degradation product consistently observed in these studies is 4-(3-methylphenylamino)-3-pyridinesulfonamide, often referred to as degradation product R2. This degradant is formed through the hydrolysis of the sulfonylurea moiety in the torsemide molecule.

Pharmacological and Biological Investigation of Desisopropyl Ethyl Torsemide Hypothetical Exploration

In Vitro Receptor Binding Assays to Assess Potential Pharmacological Interactions

To assess the selectivity and potential for off-target interactions of Desisopropyl ethyl torsemide (B1682434), a hypothetical series of in vitro receptor binding assays were conducted. In these assays, the compound was tested for its ability to displace specific radioligands from a panel of receptors, ion channels, and transporters. The primary target, the Na-K-Cl cotransporter (NKCC2), was included to determine the compound's affinity for its expected site of action. The binding affinity is expressed as the inhibitor constant (Kᵢ), with lower values indicating higher affinity.

The hypothetical results suggest that Desisopropyl ethyl torsemide exhibits a high affinity for the NKCC2 transporter. Furthermore, the compound demonstrated a clean off-target profile, with significantly lower affinity for other tested receptors and channels, indicating a high degree of selectivity for its primary target.

Table 1: Hypothetical In Vitro Receptor Binding Profile of this compound

| Target | Ligand Displaced | Kᵢ (nM) |

|---|---|---|

| NKCC2 Cotransporter | [³H]Bumetanide | 75 |

| Adrenergic Receptor α1 | [³H]Prazosin | >10,000 |

| Adrenergic Receptor β1 | [³H]CGP-12177 | >10,000 |

| Muscarinic Receptor M1 | [³H]Pirenzepine | >10,000 |

| L-type Calcium Channel | [³H]Nitrendipine | 8,500 |

Cellular Assays for Evaluation of Potential Pharmacodynamic Responses or Modulatory Effects

To evaluate the functional activity of this compound at its primary target, a hypothetical cellular assay was performed. A human kidney epithelial cell line stably expressing the NKCC2 cotransporter was utilized. The assay measured the inhibition of ion influx (via Rubidium-86 uptake, a surrogate for potassium) in the presence of increasing concentrations of the compound. The half-maximal inhibitory concentration (IC₅₀) was determined to quantify the compound's potency in a functional cellular environment.

The results of this hypothetical assay indicate that this compound effectively inhibits the function of the NKCC2 cotransporter in a concentration-dependent manner. The calculated IC₅₀ value suggests potent antagonism of the transporter's activity at the cellular level.

Table 2: Hypothetical Cellular Assay Results for this compound

| Assay Type | Cell Line | Measured Effect | IC₅₀ (nM) |

|---|

Comparative Analysis of Observed Biological Activities with Parent Torsemide

A comparative analysis of the hypothetical biological activities of this compound and its parent compound, torsemide, was conducted to understand the potential impact of the structural modification. The key parameters from the in vitro binding and cellular functional assays were compared.

This hypothetical comparison suggests that the modification in this compound may result in a slightly increased affinity and functional potency for the NKCC2 cotransporter when compared to torsemide. This could imply a potentially more pronounced interaction with its target.

Table 3: Hypothetical Comparative Analysis of this compound and Torsemide

| Parameter | This compound | Torsemide (Reference Values) |

|---|---|---|

| NKCC2 Binding Affinity (Kᵢ, nM) | 75 | 110 |

| NKCC2 Functional Potency (IC₅₀, nM) | 150 | 220 |

Toxicological Assessment and Safety Implications of Desisopropyl Ethyl Torsemide

Development of Risk Assessment Frameworks for Establishing Acceptable Limits of Desisopropyl Ethyl Torsemide (B1682434) in Pharmaceutical Products

The establishment of acceptable limits for impurities in pharmaceutical products is guided by a comprehensive risk assessment framework. While a specific framework for Desisopropyl ethyl torsemide is not publicly available, the general principles for qualifying impurities are well-defined by regulatory bodies such as the International Council for Harmonisation (ICH).

The process of establishing an acceptable limit for an impurity like this compound involves several steps. Initially, the impurity is identified and its chemical structure is characterized. Following this, the potential for genotoxicity is a key consideration. If the impurity is determined to be non-genotoxic, its acceptable limit is typically based on the principles of Threshold of Toxicological Concern (TTC) or by conducting specific toxicity studies.

For genotoxic impurities, a more stringent approach is taken, often involving the calculation of a Permitted Daily Exposure (PDE) based on the compound's carcinogenic potential. The establishment of these limits is a data-driven process that relies on a thorough evaluation of all available toxicological information.

In the absence of specific toxicological data for this compound, its acceptable limit in torsemide drug products would likely be controlled according to the qualification thresholds outlined in ICH guidelines for impurities in new drug substances. These guidelines provide a framework for setting limits for impurities based on the maximum daily dose of the drug and the duration of treatment.

The following table outlines the key components of a risk assessment framework for a pharmaceutical impurity, which would be applicable to this compound.

| Component | Description |

| Hazard Identification | Characterization of the impurity's chemical structure and review of any available toxicological data. |

| Exposure Assessment | Determination of the potential daily intake of the impurity based on the maximum daily dose of the drug product. |

| Dose-Response Assessment | Evaluation of the relationship between the dose of the impurity and the incidence of adverse effects (if data is available). |

| Risk Characterization | Integration of hazard, exposure, and dose-response information to estimate the probability of adverse health effects in the target population. |

Metabolic Fate and Biotransformation Potential of Desisopropyl Ethyl Torsemide

In Vitro Metabolism Studies Using Hepatic Microsomes or Hepatocytes

There are no published studies that have investigated the in vitro metabolism of Desisopropyl ethyl torsemide (B1682434) using standard experimental models such as hepatic microsomes or hepatocytes. These types of studies are fundamental in determining the metabolic stability of a compound and identifying the primary sites of metabolic reactions.

Identification of Potential Biotransformation Pathways and Metabolites of Desisopropyl ethyl torsemide

Due to the absence of in vitro or in vivo metabolic studies, the potential biotransformation pathways of this compound remain unknown. It is therefore not possible to identify any of its potential metabolites. Research on the parent compound, torsemide, has identified its major metabolites, but this information cannot be extrapolated to this compound without specific investigation.

Role of Drug-Metabolizing Enzymes (e.g., Cytochrome P450 isoforms) in its Biotransformation

The specific drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) isoforms, that may be responsible for the biotransformation of this compound have not been identified. While it is well-established that torsemide is primarily metabolized by the CYP2C9 enzyme, the metabolic pathway for a related compound can differ significantly. Without dedicated research, the enzymatic processes involved in the metabolism of this compound remain purely speculative.

Regulatory Science and Quality Control Strategies for Desisopropyl Ethyl Torsemide

Adherence to Pharmacopoeial Standards for Related Substances

Desisopropyl ethyl torsemide (B1682434) is recognized as a process-related impurity of torsemide by major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). In these compendia, it is officially designated as "Torasemide Impurity C" in the EP and "Torsemide Related Compound C" in the USP. uspnf.comsigmaaldrich.com The presence of this and other related substances is carefully monitored to ensure the quality and purity of both the active pharmaceutical ingredient (API) and the finished drug product.

The pharmacopoeias provide standardized methods and reference standards for the identification and quantification of torsemide and its related compounds. These official guidelines are essential for manufacturers to ensure their products meet the required quality benchmarks. The table below lists the common names and pharmacopoeial designations for several torsemide-related substances.

| Compound Name | European Pharmacopoeia (EP) Designation | United States Pharmacopeia (USP) Designation |

| Desisopropyl ethyl torsemide | Torasemide Impurity C | Torsemide Related Compound C |

| 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide | Torasemide Impurity B | Torsemide Related Compound A |

| Ethyl [[4-[(3-methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate | Torasemide Impurity E | Torsemide Related Compound D |

Strategies for Impurity Control and Specification Setting

The control of this compound is primarily focused on the active pharmaceutical ingredient (API) manufacturing process. As a known process-related impurity, its formation is a direct result of the synthetic route used to produce torsemide. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate a thorough understanding of the manufacturing process to identify and control potential impurities.

The United States Pharmacopeia monograph for Torsemide Tablets explicitly states that Torsemide Related Compound C is a "Process-related impurity and is controlled in the drug substance." uspnf.comuspnf.com This indicates that the acceptance criteria for this impurity are applied at the API stage, ensuring that only torsemide of a specific purity is used in the formulation of the final drug product. While specific numerical limits for individual process impurities in the API are often not publicly detailed in the general pharmacopoeial monographs, they are a critical component of the drug's regulatory filing and are established based on toxicological data and batch analysis.

The general strategy for controlling process-related impurities like this compound involves:

Process Understanding and Optimization: A deep understanding of the chemical reactions and conditions involved in the synthesis of torsemide allows for the optimization of the process to minimize the formation of impurities.

In-Process Controls: Monitoring critical process parameters during manufacturing helps to ensure the consistent quality of the API and keep impurity levels within acceptable ranges.

Purification Procedures: The manufacturing process for the torsemide API includes purification steps designed to remove or reduce impurities to acceptable levels.

Specification Setting: Based on regulatory guidelines (such as ICH Q3A/B), historical batch data, and safety assessments, specific acceptance criteria are established for known and unknown impurities in the drug substance.

The following table outlines the typical approach to setting specifications for impurities in an active pharmaceutical ingredient.

| Impurity Type | Control Strategy | Typical Specification Approach |

| Known Identified Impurities (e.g., this compound) | Controlled at the API stage through process optimization and purification. | A specific acceptance criterion (limit) is set for the impurity in the drug substance specification. |

| Unknown Impurities | Monitored in the API. | A general limit is set for any single unknown impurity, and a limit for total impurities. |

| Degradation Products | Monitored in both the API and the finished product through stability studies. | Limits are established in the finished product specification based on stability data. |

Impact of this compound Levels on Drug Product Stability and Shelf-Life

The presence of impurities in a drug product can potentially impact its stability and, consequently, its shelf-life. Impurities can act as catalysts for degradation reactions or may themselves degrade over time, leading to a loss of potency of the active ingredient or the formation of new, potentially harmful substances.

In the case of this compound, available scientific literature from forced degradation and long-term stability studies of torsemide does not indicate that it is a significant degradation product. nih.govbg.ac.rs A study on the long-term stability of a compounded oral suspension of torsemide found that, under the tested conditions, no impurities other than torsemide-related compound A were detected. nih.gov This suggests that torsemide does not readily degrade to form this compound.

Another study involving forced degradation of torsemide under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) also did not identify this compound as a major degradant. bg.ac.rs The primary degradation pathways of torsemide appear to lead to the formation of other compounds.

These findings are significant as they suggest that the control of this compound as a process-related impurity in the API is an effective strategy to ensure the stability of the finished drug product. By limiting its presence from the outset, the potential for it to impact the drug product's quality and shelf-life is minimized. The stability of the final torsemide product is therefore more directly influenced by its formulation, packaging, and storage conditions, rather than the degradation of this specific process impurity.

The table below summarizes the findings from stability studies regarding this compound.

| Study Type | Key Findings Regarding this compound | Implication for Drug Product Stability |

| Long-Term Stability of Compounded Torsemide Suspension | Not detected as a degradation product. nih.gov | Its presence is unlikely to be a result of degradation during the product's shelf-life. |

| Forced Degradation Studies of Torsemide | Not identified as a major degradation product under various stress conditions. bg.ac.rs | Torsemide degradation pathways do not significantly lead to the formation of this compound. |

Future Research Directions and Translational Perspectives for Desisopropyl Ethyl Torsemide

Exploration of Novel High-Throughput Analytical Technologies for Impurity Profiling

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical aspects of quality control. rroij.com The development of novel high-throughput analytical technologies offers the potential for more rapid and comprehensive impurity profiling of torsemide (B1682434) and its related compounds, including Desisopropyl ethyl torsemide.

Future research should focus on the application and refinement of advanced analytical platforms that can accelerate the screening process. rroij.com Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) have already shown promise in the determination of torsemide impurities. scispace.com Further exploration into high-throughput screening (HTS) methodologies, such as desorption electrospray ionization mass spectrometry (DESI-MS), could enable the rapid analysis of numerous samples with minimal preparation, significantly reducing the time and costs associated with reaction screening and impurity detection.

The integration of sophisticated data analysis tools and artificial intelligence is also a promising avenue. resolvemass.ca These technologies can help in the predictive identification of potential impurities based on synthesis pathways and degradation kinetics, allowing for proactive control strategies. resolvemass.ca

Table 1: Emerging High-Throughput Analytical Technologies for Impurity Profiling

| Technology | Principle | Potential Advantages for this compound Profiling |

|---|---|---|

| Ultra-High-Performance Liquid Chromatography (UHPLC)-MS | Utilizes smaller particle size columns for faster and more efficient separations, coupled with mass spectrometry for sensitive detection and identification. scispace.com | Enhanced resolution of closely related impurities, reduced analysis time, and high sensitivity for trace-level detection. scispace.com |

| Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | An ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal preparation. | Enables rapid screening of a large number of samples, suitable for high-throughput reaction monitoring and quality control. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering unique selectivity for chiral and achiral separations. | Provides an alternative separation mechanism to HPLC, potentially resolving impurities that are difficult to separate by other means. rroij.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, facilitating the confident identification of unknown impurities by determining their elemental composition. | Crucial for the structural elucidation of novel or unexpected impurities without the need for reference standards. |

Advanced Mechanistic Studies on the Chemical Stability and Degradation Pathways of Torsemide

A thorough understanding of the chemical stability of torsemide and the mechanisms of its degradation is fundamental to preventing the formation of impurities like this compound. Forced degradation studies are a key tool in this endeavor, providing insights into how the drug substance behaves under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. scispace.combg.ac.rs

Studies have shown that torsemide is relatively stable in its solid form but can degrade significantly in solution, particularly under acidic, neutral, and alkaline conditions, with degradation accelerating at increased temperatures. bg.ac.rstandfonline.com The sulfonylurea moiety in torsemide is a particularly vulnerable point for hydrolysis. scispace.combg.ac.rs Future research should employ advanced techniques to further elucidate these degradation pathways. For instance, the use of isotopic labeling studies could trace the transformation of torsemide into its various degradation products, providing definitive mechanistic insights.

Computational modeling and simulation can also play a vital role in predicting the stability of torsemide and the likelihood of formation of specific impurities under different conditions. By understanding the kinetics and thermodynamics of the degradation reactions, more robust formulations and storage recommendations can be developed to minimize impurity formation throughout the product's shelf life. nih.gov

Table 2: Known and Potential Degradation Products of Torsemide

| Degradation Product | Formation Condition | Potential Impact |

|---|---|---|

| Torsemide Impurity B (4-(m-Tolylamino)pyridine-3-sulfonamide) | Hydrolysis (acidic, basic, neutral conditions with heat). bg.ac.rstandfonline.com | A major degradation product observed in forced degradation studies. bg.ac.rstandfonline.com |

| Torsemide N-oxide | Oxidative stress. scispace.combg.ac.rs | Formation under oxidative conditions, indicating a potential for degradation in the presence of oxidizing agents. scispace.combg.ac.rs |

| Torsemide Impurity B N-oxide | Oxidative stress. scispace.com | Another product of oxidative degradation. scispace.com |

| This compound (Torsemide Impurity C) | Synthesis-related impurity. researchgate.net | Can be formed during the synthesis process through parallel reactions. researchgate.net |

Clinical Relevance of Impurity Levels and Long-Term Safety Monitoring in Patient Populations

The ultimate goal of impurity profiling and control is to ensure patient safety. gmpinsiders.com The presence of impurities in a drug product, even at low levels, can potentially impact its safety and efficacy. gmpinsiders.com Therefore, understanding the clinical relevance of this compound levels is a critical area for future investigation.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, harmonized through the International Council for Harmonisation (ICH), for the qualification of impurities. resolvemass.caeuropa.eu These guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. fda.govfda.gov For impurities present above these thresholds, toxicological studies are required to assess their safety. fda.gov

Future research should focus on the toxicological profiling of this compound to establish a safe level of exposure. This would involve in vitro and in vivo studies to assess its potential for toxicity, including genotoxicity. Long-term safety monitoring in patient populations receiving torsemide is also essential. This can be achieved through post-marketing surveillance and pharmacovigilance programs designed to detect any adverse events that may be associated with impurities.

Furthermore, the impact of impurities on the therapeutic efficacy of the drug should be considered. While an impurity may not be toxic, it could potentially interfere with the pharmacological action of the active ingredient. Therefore, studies investigating the pharmacological activity of this compound are also warranted.

Table 3: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

Source: ICH Q3A(R2) Guidelines fda.gov

Q & A

Q. How can potential chemical interactions between torsemide and pharmaceutical excipients be assessed during formulation development?

Fourier-transform infrared spectroscopy (FTIR) is a primary method to detect interactions. Key torsemide peaks (e.g., C=N stretch at 1697.42 cm⁻¹, C-N stretch at 1282.15 cm⁻¹) are monitored for shifts when combined with excipients like polyethylene oxide (PEO). Absence of major peak shifts indicates no chemical interaction .

Q. What validated analytical methods are recommended for quantifying torsemide in tablet formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 288 nm is widely used. Optimized conditions include a mobile phase of acetonitrile/water/methanol (50:30:20 v/v/v), flow rate of 1.0 mL/min, and a C18 column (4.6 mm × 15 cm, 3.5 µm packing). System suitability parameters (resolution ≥2.5, tailing factor ≤2.0) ensure reproducibility .

Q. How should biological samples be prepared for torsemide quantification in pharmacokinetic studies?

Plasma samples (0.5 mL) are spiked with torsemide as an internal standard (50–100 µL of 100–200 ng/mL stock). Liquid-liquid extraction using ethyl acetate (4 mL) is performed, followed by vortexing, centrifugation (5,000 rpm, 5 min), filtration (0.22 µm), and vacuum drying. Reconstitution in mobile phase enables LC-MS/MS analysis with high sensitivity .

Advanced Research Questions

Q. How should clinical trials comparing torsemide and furosemide address dose conversion uncertainties?

Trials should employ flexible conversion ratios (e.g., 2:1 to 4:1 furosemide:torsemide) to account for pharmacokinetic variability. Open-label randomization with clinician-guided dosing (e.g., 1 mg torsemide ≈ 2–4 mg furosemide) accommodates real-world variability. Post-hoc analyses (e.g., Cox models, site-specific adjustments) validate consistency in outcomes like mortality and hospitalization rates .

Q. What methodologies reconcile contradictory findings on torsemide’s superiority over furosemide in heart failure?

Sensitivity analyses (e.g., competing risk models, as-treated populations) and subgroup stratification (e.g., renal function, baseline diuretic dose) clarify confounding factors. For example, torsemide’s hazard ratio for hospitalization improved to 0.88 (95% CI: 0.78–0.99) when competing risks were adjusted .

Q. How can Quality by Design (QbD) principles optimize torsemide quantification methods?

Central Composite Design (CCD) evaluates critical parameters (e.g., acetonitrile ratio, flow rate) via response surface methodology. Eleven experiments with three center points identify optimal conditions (e.g., 1.0 mL/min flow rate) while ensuring robustness per ICH guidelines. Contour diagrams validate resolution and runtime (<5 minutes) .

Q. What strategies validate the detection of torsemide-related impurities like desisopropyl ethyl torsemide?

LC-UV methods with system suitability criteria (e.g., resolution ≥2.5 between impurities) are critical. For example, torsemide impurity A (4-(3-methylphenyl)-2H-pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one 1,1-dioxide sodium salt) is quantified using validated chromatographic conditions and spiked recovery studies .

Q. How can pharmacokinetic comparisons between torsemide and other diuretics account for bioavailability differences?

Bioavailability studies should use crossover designs with standardized dosing (e.g., 10 mg torsemide vs. 40 mg furosemide). Metrics include AUC (area under the curve), Cmax, and elimination half-life. Torsemide’s ~80% oral bioavailability (vs. ~50% for furosemide) justifies once-daily dosing in heart failure .

Tables

Table 1. Key Chromatographic Parameters for Torsemide Analysis

| Parameter | Optimized Value | Reference |

|---|---|---|

| Mobile Phase | Acetonitrile/water/methanol (50:30:20) | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | Ambient | |

| Detection Wavelength | 288 nm |

Table 2. Clinical Outcomes: Torsemide vs. Furosemide in Heart Failure

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.